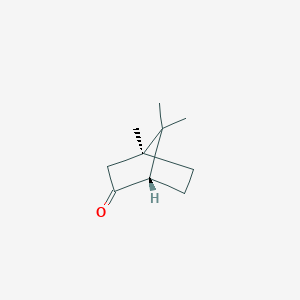
Dysprosium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium phosphate is a chemical compound that consists of dysprosium, a rare earth element, and phosphate, a polyatomic ion. Dysprosium is a silvery-white metal that is highly reactive and is found in various minerals. Dysprosium phosphate is a crucial component in various scientific research applications and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of dysprosium phosphate is not well understood, but it is believed to involve the interaction between dysprosium ions and phosphate ions. Dysprosium ions have a high magnetic moment, making them useful in magnetic applications. Phosphate ions have a negative charge, making them useful in catalytic applications. The interaction between dysprosium ions and phosphate ions is believed to enhance the magnetic and catalytic properties of dysprosium phosphate.
Effets Biochimiques Et Physiologiques
Dysprosium phosphate has unique biochemical and physiological effects. Dysprosium is not an essential element for human health, and there are no known physiological functions of dysprosium in the human body. However, dysprosium has been shown to have low toxicity and is not considered to be a significant health hazard. Dysprosium phosphate has been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Dysprosium phosphate has various advantages and limitations for lab experiments. Dysprosium phosphate is a stable and easy-to-handle compound that can be synthesized using various methods. Dysprosium phosphate has unique magnetic and catalytic properties, making it useful in various scientific research applications. However, dysprosium is a rare and expensive element, making dysprosium phosphate relatively expensive compared to other compounds. Dysprosium phosphate also has limited solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are various future directions for dysprosium phosphate research. One future direction is the development of new dysprosium phosphate-based catalysts for organic synthesis and biomass conversion. Another future direction is the development of new dysprosium phosphate-based luminescent materials for medical imaging and radiation detection. Another future direction is the development of new dysprosium phosphate-based magnetic materials for magnetic refrigeration and data storage. Finally, there is a need for further research into the mechanism of action of dysprosium phosphate and its potential applications in various scientific fields.
Méthodes De Synthèse
Dysprosium phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing dysprosium chloride and ammonium phosphate in a solution and then adding a precipitating agent to form a solid. The hydrothermal synthesis method involves heating dysprosium oxide and phosphoric acid in a high-pressure vessel at high temperatures to form a crystalline product. The sol-gel method involves mixing dysprosium nitrate and phosphoric acid in a solution and then drying the solution to form a gel, which is then heated to form a solid.
Applications De Recherche Scientifique
Dysprosium phosphate has various scientific research applications, including in the fields of catalysis, luminescence, and magnetism. Dysprosium phosphate is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the conversion of biomass into biofuels. Dysprosium phosphate is also used in luminescent materials, such as phosphors and scintillators, which are used in medical imaging and radiation detection. Dysprosium phosphate is also used in magnetic materials, such as magnetic refrigerants and magnetic data storage devices.
Propriétés
Numéro CAS |
13863-49-5 |
|---|---|
Nom du produit |
Dysprosium phosphate |
Formule moléculaire |
DyO4P |
Poids moléculaire |
257.47 g/mol |
Nom IUPAC |
dysprosium(3+);phosphate |
InChI |
InChI=1S/Dy.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Clé InChI |
UIUJMPLGCICBOO-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Dy+3] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Dy+3] |
Autres numéros CAS |
13863-49-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)












![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)